molecular formula C23H20ClFN2O5S B296474 N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

货号 B296474
分子量: 490.9 g/mol
InChI 键: ITHYEHAMPQRMFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Curis Inc. and is currently in clinical trials for various types of cancer.

作用机制

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide works by inhibiting multiple signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that are overexpressed in many types of cancer. It also inhibits the activity of HDAC, which is an enzyme that regulates gene expression and is overexpressed in many types of cancer. By inhibiting these pathways, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have potent antitumor activity in preclinical studies. It can induce cancer cell death and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

实验室实验的优点和局限性

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has several advantages for lab experiments. It has been extensively studied and has demonstrated potent antitumor activity in preclinical studies. It also has favorable pharmacokinetic properties, which make it suitable for use in animal studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. It also has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for research on N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. One area of research is to further investigate its mechanism of action and identify other signaling pathways that it may inhibit. Another area of research is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, further clinical trials are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen for cancer treatment. Overall, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has shown promising results in preclinical studies and has the potential to be an effective cancer treatment in the future.

合成方法

The synthesis of N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzylamine with 4-fluoroaniline to form an intermediate product. This intermediate product is then reacted with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学研究应用

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including EGFR, HER2, and HDAC. In preclinical studies, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has demonstrated potent antitumor activity against a variety of cancer types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

分子式

C23H20ClFN2O5S

分子量

490.9 g/mol

IUPAC 名称

N-[(4-chlorophenyl)methyl]-2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C23H20ClFN2O5S/c24-17-3-1-16(2-4-17)14-26-23(28)15-27(19-7-5-18(25)6-8-19)33(29,30)20-9-10-21-22(13-20)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)

InChI 键

ITHYEHAMPQRMFR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

规范 SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。